(5E)-1-(2,4-dichlorophenyl)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
The compound “(5E)-1-(2,4-dichlorophenyl)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic molecule. It features a combination of aromatic rings, a pyrrole moiety, and a diazinane ring with sulfur and chlorine substituents. Such compounds are often of interest due to their potential biological activities and applications in various fields.
Properties
IUPAC Name |
(5E)-1-(2,4-dichlorophenyl)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O2S/c1-13-4-7-18(8-5-13)28-14(2)10-16(15(28)3)11-19-22(30)27-24(32)29(23(19)31)21-9-6-17(25)12-20(21)26/h4-12H,1-3H3,(H,27,30,32)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSXDDABZDBUKN-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the dichlorophenyl group: This might involve a Friedel-Crafts acylation or alkylation reaction.
Formation of the diazinane ring: This could be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the sulfanylidene group: This step might involve the use of sulfur-containing reagents under specific conditions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the aromatic rings or the diazinane ring, potentially leading to hydrogenated derivatives.
Substitution: The chlorine atoms on the phenyl ring could be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions but could include sulfoxides, sulfones, hydrogenated derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
If the compound exhibits biological activity, it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
The compound might find use in materials science, for example, in the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(2,4-dichlorophenyl)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-thioxo-1,3-diazinane-4,6-dione
- (5E)-1-(2,4-dichlorophenyl)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-oxothioxo-1,3-diazinane-4,6-dione
Uniqueness
The unique combination of functional groups and the specific arrangement of atoms in the compound might confer distinct chemical and biological properties, making it a valuable subject of study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
